N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that features a benzothiazole ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with thiophene-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with isopropylsulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at 0°C.
Reduction: LiAlH4 in dry ether at reflux temperature.
Substitution: Halogenation using bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines and alcohols.
Substitution: Halogenated derivatives of the benzothiazole ring.
Scientific Research Applications
N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonamide group is crucial for its binding affinity and specificity. Pathways involved include the inhibition of DNA synthesis and disruption of cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-[ethyl(propan-2-yl)carbamothioyl]thiophene-2-carboxamide
- Benzothiazole derivatives
- Thienothiophene derivatives
Uniqueness
N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide is unique due to its combined benzothiazole and thiophene structures, which confer distinct electronic properties and biological activities. Compared to similar compounds, it exhibits enhanced stability and a broader spectrum of activity, making it a versatile candidate for various applications .
Properties
IUPAC Name |
N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S3/c1-9(2)18-24(20,21)10-5-6-11-13(8-10)23-15(16-11)17-14(19)12-4-3-7-22-12/h3-9,18H,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXNWQGFSWISTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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